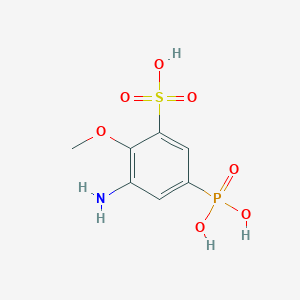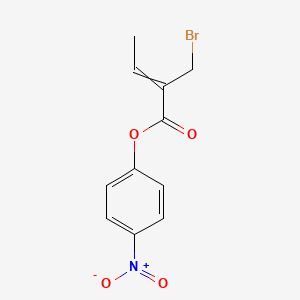![molecular formula C19H20N2O B14500359 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile CAS No. 64240-69-3](/img/structure/B14500359.png)
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a benzonitrile group attached to a phenyl ring, which is further substituted with a 2-methylbutoxy group and a methylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate aldehyde: The starting material, 4-(2-methylbutoxy)benzaldehyde, is synthesized through the reaction of 4-hydroxybenzaldehyde with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.
Condensation reaction: The intermediate aldehyde is then subjected to a condensation reaction with 4-aminobenzonitrile in the presence of an acid catalyst, such as acetic acid, to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-{[4-(2-Methoxyphenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(2-Ethoxyphenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(2-Propoxyphenyl]methylidene}amino]benzonitrile
Uniqueness
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile is unique due to the presence of the 2-methylbutoxy group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
64240-69-3 |
|---|---|
Formule moléculaire |
C19H20N2O |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
4-[[4-(2-methylbutoxy)phenyl]methylideneamino]benzonitrile |
InChI |
InChI=1S/C19H20N2O/c1-3-15(2)14-22-19-10-6-17(7-11-19)13-21-18-8-4-16(12-20)5-9-18/h4-11,13,15H,3,14H2,1-2H3 |
Clé InChI |
UUZOCYXWUSKSTC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)



![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)



